2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
Overview
Description
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5462. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Luminescence and Nonlinear Optical Properties
- Synthesis and Properties : A study by Mohite, Patil-Deshmukh, and Chavan (2020) discussed the synthesis and characterization of a compound similar to 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, noting its luminescent properties and nonlinear optical properties, indicating potential applications in optical devices (Mohite, Patil-Deshmukh, & Chavan, 2020).
Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Potential : Oloyede-Akinsulere, Babajide, and Salihu (2018) synthesized and tested similar compounds for their antibacterial and antioxidant activities, finding that methoxy-substituted compounds showed higher activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Metallosupramolecular Assembly
- Role in Metallosupramolecular Assembly : Hajiashrafi et al. (2019) researched the role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds containing a similar ligand, offering insights into the assembly of complex molecular structures (Hajiashrafi et al., 2019).
Corrosion Inhibition
- Steel Corrosion Inhibition : Hasanov, Sadıkoğlu, and Bilgiç (2007) investigated the efficiency of Schiff bases, including 2-{[(4-methoxyphenyl)imino]methyl}phenol, as corrosion inhibitors for steel in acidic solutions, finding them effective, especially at higher concentrations (Hasanov, Sadıkoğlu, & Bilgiç, 2007).
Interaction with Proteins
- Fluorescence Spectral Studies with Bovine Serum Albumin : Ghosh, Rathi, and Arora (2016) explored the interaction of similar compounds with Bovine Serum Albumin (BSA) using fluorescence spectral studies, providing insights into the interaction of such compounds with proteins (Ghosh, Rathi, & Arora, 2016).
Quantum Chemical Studies
- Quantum Chemical Characterization : Alaşalvar et al. (2015) synthesized and characterized a related compound, conducting spectroscopic, crystallographic, and quantum chemical studies. Their findings offer insights into the molecular properties of such compounds (Alaşalvar et al., 2015).
Nonlinear Optical Applications
- Potential in Nonlinear Optical Applications : Ashfaq et al. (2022) focused on the synthesis of halo-functionalized crystalline Schiff base compounds, exploring their potential in nonlinear optical applications through structural and theoretical exploration (Ashfaq et al., 2022).
Schiff Base Molecule Studies
- Crystal Structure and Spectroscopic Studies : Tunç, Sarı, Sadıkoğlu, and Büyükgüngör (2009) provided detailed characterization of a Schiff base molecule structurally similar to this compound, analyzing its crystal structure and spectroscopic properties (Tunç, Sarı, Sadıkoğlu, & Büyükgüngör, 2009).
Electronic Structure Characterization
- Electronic Structure Analysis : Koşar and Albayrak (2011) characterized the electronic structure of a similar compound, providing insights into its molecular properties and potential applications in various fields (Koşar & Albayrak, 2011).
Extraction of Heavy Metals
- Heavy Metal Extraction : El-Sheikh, Nofal, and Shtaiwi (2019) utilized Schiff bases for the adsorption and extraction of heavy metals like cadmium and lead, showcasing its potential in environmental applications (El-Sheikh, Nofal, & Shtaiwi, 2019).
Transition Metal Complexes
- Metal Complex Synthesis and Properties : Xu, Zhang, Shen, Mao, Shi, and Wu (2018) synthesized and characterized transition metal complexes based on Schiff base ligands, revealing their antioxidant activity and fluorescence properties (Xu, Zhang, Shen, Mao, Shi, & Wu, 2018).
Schiff Base Ligands in Complexes
- Ligand Modifications and Structure Directing Effects : Slater-Parry et al. (2019) explored the use of modified Schiff base ligands in the growth of polymetallic cages, providing insights into their structural and topological characteristics (Slater-Parry et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with nuclear hormone receptors .
Mode of Action
It’s known that imino phenoxide complexes can show catalytic activity towards the polymerization of various substances
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of new alkoxides containing group 4 metals . These compounds showed catalytic activity towards the polymerization of various substances .
Result of Action
Similar compounds have shown to yield better polymerization results
Action Environment
One study suggests that a similar compound has high sensibility for the detection of iodide anions, with the absorption intensity changing due to the formation of a complex . This suggests that the compound’s action might be influenced by the presence of certain ions in the environment.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-10,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPLWYCYULVJFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889-08-7 | |
Record name | MLS002637812 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ALPHA-(4-METHOXYPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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